N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide
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Overview
Description
N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzamide moiety and a hydrazino group linked to a dihydroxyphenyl ethylidene unit.
Preparation Methods
The synthesis of N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the condensation of 2,5-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux .
Chemical Reactions Analysis
N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and microbial infections.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in redox reactions, potentially modulating oxidative stress pathways. The hydrazino group can form covalent bonds with biological macromolecules, affecting their function. Additionally, the fluorobenzamide moiety can interact with specific enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide can be compared with similar compounds such as:
N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide: This compound has a furamide moiety instead of a fluorobenzamide moiety, which may result in different chemical and biological properties.
N-(2-{2-[(E)-1-(3,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide: This compound has a 3,5-dihydroxyphenyl group instead of a 2,5-dihydroxyphenyl group, potentially affecting its reactivity and biological activity.
Properties
Molecular Formula |
C17H16FN3O4 |
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Molecular Weight |
345.32 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C17H16FN3O4/c1-10(14-8-13(22)5-6-15(14)23)20-21-16(24)9-19-17(25)11-3-2-4-12(18)7-11/h2-8,22-23H,9H2,1H3,(H,19,25)(H,21,24)/b20-10+ |
InChI Key |
KKLXFCSBLWXCHX-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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